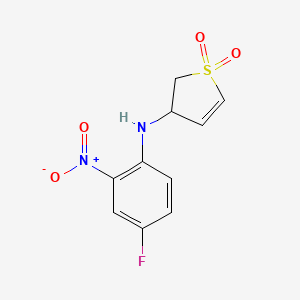
3-((4-Fluoro-2-nitrophenyl)amino)-2,3-dihydrothiophene 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-Fluoro-2-nitrophenyl)amino)-2,3-dihydrothiophene 1,1-dioxide is a chemical compound with a complex structure that includes a fluorinated nitrophenyl group and a dihydrothiophene dioxide moiety
Preparation Methods
The synthesis of 3-((4-Fluoro-2-nitrophenyl)amino)-2,3-dihydrothiophene 1,1-dioxide typically involves multiple steps, including the introduction of the fluorinated nitrophenyl group and the formation of the dihydrothiophene dioxide ring. Specific synthetic routes and reaction conditions can vary, but they generally involve the use of reagents such as fluorinated anilines, nitro compounds, and thiophene derivatives. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
3-((4-Fluoro-2-nitrophenyl)amino)-2,3-dihydrothiophene 1,1-dioxide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-((4-Fluoro-2-nitrophenyl)amino)-2,3-dihydrothiophene 1,1-dioxide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 3-((4-Fluoro-2-nitrophenyl)amino)-2,3-dihydrothiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use, but it generally involves binding to target molecules and modulating their activity. This can lead to various biological effects, such as inhibition or activation of specific enzymes or receptors.
Comparison with Similar Compounds
3-((4-Fluoro-2-nitrophenyl)amino)-2,3-dihydrothiophene 1,1-dioxide can be compared with other similar compounds, such as:
4-(4-Phenyl-1-piperazinyl)phenols: These compounds have different structural features but may share some similar chemical properties.
Fluorinated nitrophenyl derivatives: These compounds have similar fluorinated nitrophenyl groups but different overall structures
Properties
Molecular Formula |
C10H9FN2O4S |
|---|---|
Molecular Weight |
272.25 g/mol |
IUPAC Name |
N-(4-fluoro-2-nitrophenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine |
InChI |
InChI=1S/C10H9FN2O4S/c11-7-1-2-9(10(5-7)13(14)15)12-8-3-4-18(16,17)6-8/h1-5,8,12H,6H2 |
InChI Key |
CBJCSNMTRHFOCI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C=CS1(=O)=O)NC2=C(C=C(C=C2)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



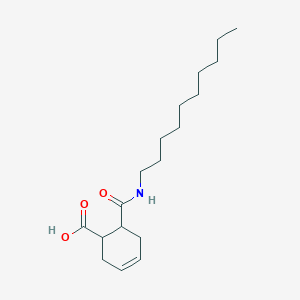
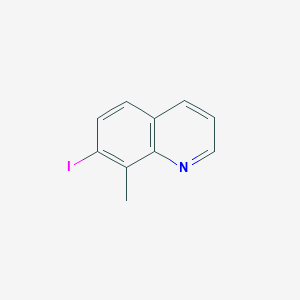
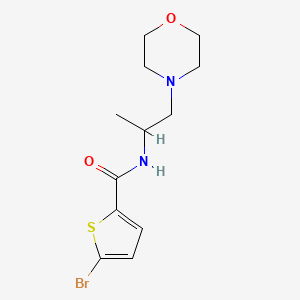
![4-{[(4-Hydroxyphenyl)carbonyl]oxy}benzoic acid](/img/structure/B14895830.png)
![2-{[3-(Ethoxycarbonyl)-5-methylthiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14895835.png)

![N-(4-methoxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl)acetamide](/img/structure/B14895846.png)
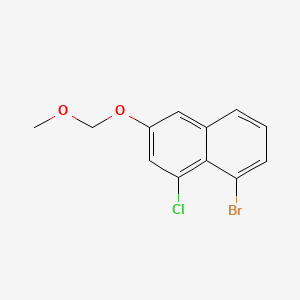
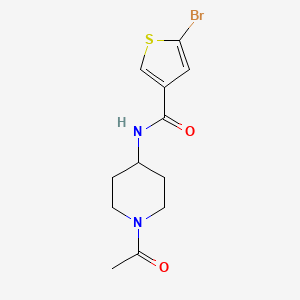

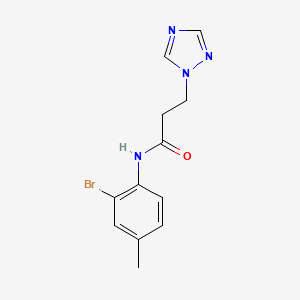
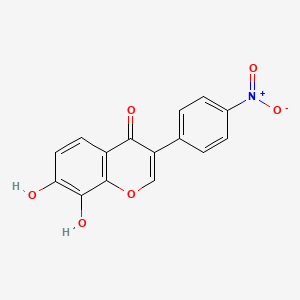
![3-Bromo-2,2-difluoro-1-(1,4-dioxaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B14895884.png)
